Receptor Binding Affinity: Palonosetron vs. First-Generation 5-HT₃ Antagonists
Palonosetron demonstrates approximately 30- to 100-fold higher binding affinity for the 5-HT₃ receptor compared to first-generation 5-HT₃ receptor antagonists, a property that contributes to its prolonged antiemetic effect [1].
| Evidence Dimension | 5-HT₃ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.5 |
| Comparator Or Baseline | Granisetron pKi = 8.91; Ondansetron pKi = 8.39; Dolasetron pKi = 7.6 |
| Quantified Difference | Palonosetron exhibits approximately 100-fold higher affinity than ondansetron and granisetron |
| Conditions | In vitro radioligand binding assay using [³H]-labeled antagonists |
Why This Matters
Higher binding affinity translates to more potent receptor occupancy at lower doses, enabling single-dose administration for multi-day coverage and reducing the need for repeated dosing.
- [1] Biotool. Palonosetron HCl product datasheet. pKi values: Palonosetron 10.5, Granisetron 8.91, Ondansetron 8.39, Dolasetron 7.6. View Source
